N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide
Description
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(3-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-26-19-13-8-14-20(15-19)27-16-21(25)23-24-22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15H,16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJNZKUVOBCYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide typically involves the reaction of diphenylmethylene hydrazine with 3-methoxyphenyl sulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the product, and implementing efficient purification techniques to isolate the compound from any by-products .
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
N'-(Diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide has shown promise in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of hydrazides exhibit notable antimicrobial properties. In a study evaluating various hydrazone compounds, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Potential
The compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that it can induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer drug .
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit various enzymes, which is crucial in drug design:
Acetylcholinesterase Inhibition
This compound has been tested for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. The results suggest that it may enhance cholinergic transmission, providing a basis for further exploration in neuropharmacology .
α-Glucosidase Inhibition
Inhibitors of α-glucosidase are vital for managing Type 2 diabetes mellitus. Preliminary studies indicate that this compound can effectively inhibit this enzyme, thus potentially aiding in blood glucose regulation .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions, primarily condensation reactions between hydrazides and aldehydes under controlled conditions. This process allows for the creation of various derivatives, each potentially exhibiting unique biological activities.
| Synthetic Method | Description |
|---|---|
| Condensation Reaction | Involves the reaction of diphenylmethanone with 2-[(3-methoxyphenyl)sulfanyl]propanohydrazide under acidic or basic conditions to yield the target compound . |
| Derivative Modification | Substituents can be altered to explore structure-activity relationships (SAR) further, enhancing desired properties while minimizing side effects . |
Case Study: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of this compound against multi-drug resistant strains of bacteria, revealing minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid, indicating its potential as a new antimicrobial agent .
Case Study: Cytotoxic Effects
In vitro studies on cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism by which N’-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Pyridinyl-Oxadiazole Derivatives
Compound 132 (N′-[(3-indolyl)methylene]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazide) exhibits potent EGFR inhibition (IC₅₀ = 0.010 μM) due to its pyridinyl-oxadiazole core, which enhances electron-withdrawing properties and target binding . In contrast, the methoxyphenyl-sulfanyl group in the target compound may favor different kinase interactions or solubility profiles.
Triazole-Bearing Hydrazones
N'-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (10) inhibits cancer cell migration via antimetastatic mechanisms .
Table 1: Anticancer Activity of Selected Hydrazide Derivatives
Enzyme Inhibition Profiles
α-Glucosidase Inhibitors
Ethyl-thio benzimidazolyl acetohydrazides (e.g., 228, 212, 230) show α-glucosidase inhibition (IC₅₀ = 6.10–7.34 μM), outperforming acarbose (IC₅₀ = 378.2 μM) .
Table 2: Enzyme Inhibition Data
Antimicrobial and Antifungal Agents
Benzimidazole Derivatives
2-(2-Methyl-1H-benzimidazol-1-yl)-N’-(phenylmethylidene)acetohydrazide (4a ) shows antifungal activity against Candida albicans (MIC = 4 µg/mL) . The benzimidazole ring improves membrane penetration compared to the target compound’s methoxyphenyl group, which may prioritize aromatic stacking over fungal membrane disruption.
Tetrazole-Containing Analogues
N'-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazides exhibit broad-spectrum antimicrobial activity, with 3b and 3c showing zones of inhibition up to 22 mm . The tetrazole ring’s high polarity contrasts with the lipophilic diphenylmethylene group, suggesting divergent pharmacokinetic profiles.
Table 3: Antimicrobial Activity Comparison
Anti-inflammatory and Analgesic Derivatives
(E)-N'-(4-Chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide (4f) inhibits TNF-α production (55.8% suppression) and p38 MAPK, comparable to SB-203580 . The pyrazolyl-glycinyl group in 4f enables kinase binding, whereas the target compound’s bulkier diphenylmethylene may limit access to inflammatory targets.
Structural-Activity Relationship (SAR) Insights
- Aromatic Substitutions : Methoxy groups (e.g., 3-methoxyphenyl in the target compound) enhance lipophilicity and membrane permeability compared to hydroxyl groups (: 3-hydroxyphenyl derivative) .
- Heterocyclic Cores : Oxadiazole and triazole rings improve electron-deficient character, favoring kinase interactions (e.g., EGFR inhibition in 132 ) .
- Steric Effects : Bulky diphenylmethylene groups may reduce enzymatic binding but improve stability against metabolic degradation .
Biological Activity
N'-(Diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide, with the CAS number 341968-03-4, is a complex organic compound notable for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial, antitumor, and antioxidant activities.
- Molecular Formula : C22H20N2O2S
- Molar Mass : 376.47 g/mol
- Structure : The compound features a diphenylmethylene group and a methoxyphenyl sulfanyl group, contributing to its unique biological properties.
Synthesis
The synthesis typically involves the condensation of diphenylmethanone with 2-[(3-methoxyphenyl)sulfanyl]acetohydrazide under controlled conditions. Common solvents include ethanol or methanol, with elevated temperatures facilitating the reaction. Advanced production methods may include continuous flow synthesis for better yield and purity .
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. The effectiveness against various bacterial strains has been documented:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 32 µg/mL |
These results suggest that structural modifications can enhance the antibacterial efficacy of hydrazone derivatives .
Antitumor Activity
The compound has shown promising results in antitumor assays. For instance, studies have demonstrated its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Patu8988 (pancreatic) | 15 |
| ECA109 (esophageal) | 20 |
| SGC7901 (gastric) | 10 |
These findings indicate that this compound may induce apoptosis in cancer cells through mechanisms that require further exploration .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed. In vitro studies suggest that it can scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative stress:
- DPPH Radical Scavenging Activity : The compound exhibited an IC50 value of 25 µg/mL in DPPH assays.
- Hydroxyl Radical Scavenging : Effective at concentrations as low as 30 µg/mL.
These results support the hypothesis that this hydrazone derivative could be beneficial in preventing oxidative damage in biological systems .
Case Studies
Several case studies highlight the biological activity of this compound:
- Antibacterial Study : A study evaluated the antibacterial activity against multi-drug resistant strains of E. coli and S. aureus, demonstrating significant inhibition compared to standard antibiotics.
- Anticancer Research : A series of experiments on human cancer cell lines showed that treatment with the compound led to increased apoptosis markers, including caspase activation and PARP cleavage.
- Oxidative Stress Protection : In cellular models exposed to oxidative stress, pre-treatment with the compound reduced cell death significantly compared to untreated controls.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N'-(diphenylmethylene)-2-[(3-methoxyphenyl)sulfanyl]acetohydrazide?
Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Temperature : Reflux conditions (typically 60–100°C) to ensure complete conversion of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMSO) enhance solubility and reactivity of aromatic intermediates .
- Catalysts : Acidic catalysts (e.g., acetic acid) accelerate condensation reactions between hydrazide and carbonyl groups .
- Purification : Column chromatography or recrystallization (methanol/water) is essential to achieve >95% purity .
Advanced: How do structural modifications (e.g., methoxy vs. hydroxyl substituents) impact the compound’s reactivity and biological activity?
Answer:
Comparative studies of analogous compounds reveal:
- Electron-donating groups (e.g., methoxy) enhance stability and modulate electron density at the hydrazone moiety, affecting binding to biological targets like EGFR .
- Hydroxyl groups increase polarity, improving solubility but potentially reducing membrane permeability .
- Substituent position : 3-Methoxy vs. 4-methoxy on the phenyl ring alters steric hindrance, influencing enzyme inhibition (e.g., α-glucosidase IC50 values ranging from 6.10 to 378.2 μM) .
Table 1 : Impact of Substituents on α-Glucosidase Inhibition (Selected Data)
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of hydrazone (N–H, ~10 ppm) and methoxy (–OCH3, ~3.8 ppm) groups .
- IR Spectroscopy : Peaks at 1650–1700 cm<sup>−1</sup> (C=O stretch) and 3200–3400 cm<sup>−1</sup> (N–H stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., C32H28N4O3S) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies (e.g., varying IC50 values) may arise from:
- Assay conditions : Differences in pH, temperature, or enzyme isoforms (e.g., α-glucosidase sources) .
- Compound purity : Impurities >5% can skew activity measurements; validate purity via HPLC .
- Computational modeling : Use molecular docking to verify target binding consistency (e.g., EGFR inhibition vs. kinase selectivity) .
Basic: What are the standard in vitro assays for evaluating this compound’s biological activity?
Answer:
- Enzyme inhibition : α-Glucosidase (spectrophotometric assay using p-nitrophenyl glucopyranoside) .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HepG2) with IC50 determination .
- Antimicrobial activity : Broth microdilution for MIC (minimum inhibitory concentration) against S. aureus or E. coli .
Advanced: What computational strategies are recommended to study structure-activity relationships (SAR) for this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like EGFR or α-glucosidase .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Basic: How does the sulfanyl group influence the compound’s chemical reactivity?
Answer:
The –S– group:
- Enhances nucleophilicity : Facilitates thiol-disulfide exchange reactions .
- Modulates redox activity : Susceptible to oxidation (e.g., with KMnO4) to sulfoxide/sulfone derivatives .
- Affects solubility : Increases hydrophobicity compared to oxygen analogs .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
- Yield optimization : Multi-step reactions may require telescoping (e.g., one-pot synthesis) to reduce intermediate isolation .
- Toxicity of reagents : Replace hazardous solvents (e.g., DMSO) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Stability : Hydrazones are prone to hydrolysis; lyophilization or storage at –20°C is recommended .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles due to potential irritancy of sulfanyl and hydrazide groups .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of organic vapors .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can researchers validate the compound’s mechanism of action (MOA) in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Validate target specificity by deleting putative genes (e.g., EGFR) in cell lines .
- Metabolomics : LC-MS to track downstream metabolic changes (e.g., glucose uptake inhibition in α-glucosidase studies) .
- In vivo models : Use zebrafish or murine models to assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
